Bienvenue dans la boutique en ligne BenchChem!

5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Nitrosamine Impurity Testing Pharmaceutical Quality Control Regulatory Compliance

5-Amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS 174279-85-7) is a heterocyclic N-nitroso compound (MF: C6H4N4O2S, MW: 196.19 g/mol) classified as a nitrosamine drug substance-related impurity (NDSRI). The compound features a fused thiazolo[3,2-a]pyrimidin-7-one scaffold functionalized with nitroso and amino groups, and is primarily procured as a highly characterized reference material for regulatory nitrosamine testing in pharmaceutical quality control, meeting standards set by USP, EMA, JP, and BP.

Molecular Formula C6H4N4O2S
Molecular Weight 196.18
CAS No. 174279-85-7
Cat. No. B2400239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
CAS174279-85-7
Molecular FormulaC6H4N4O2S
Molecular Weight196.18
Structural Identifiers
SMILESC1=CSC2=NC(=O)C(=C(N21)N)N=O
InChIInChI=1S/C6H4N4O2S/c7-4-3(9-12)5(11)8-6-10(4)1-2-13-6/h1-2H,7H2
InChIKeyZBBPEXXRPAKJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS 174279-85-7) Procurement Guide: N-Nitroso Reference Standard & Thiazolopyrimidine Core


5-Amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS 174279-85-7) is a heterocyclic N-nitroso compound (MF: C6H4N4O2S, MW: 196.19 g/mol) classified as a nitrosamine drug substance-related impurity (NDSRI) [1]. The compound features a fused thiazolo[3,2-a]pyrimidin-7-one scaffold functionalized with nitroso and amino groups, and is primarily procured as a highly characterized reference material for regulatory nitrosamine testing in pharmaceutical quality control, meeting standards set by USP, EMA, JP, and BP [1].

Why Generic Thiazolopyrimidines or Common Nitrosamine Standards Cannot Replace 5-Amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one


Substituting this compound with a generic thiazolo[3,2-a]pyrimidine or an arbitrary N-nitroso standard introduces unverified risk in regulatory nitrosamine analysis. Most thiazolopyrimidines are synthesized for bioactivity screening (e.g., antimicrobial, anticancer) and lack the rigorous characterization required for impurity quantification [1][2]. Even within the nitrosamine reference standard category, differences in structural class, certified purity (≥95%), and compliance documentation (COA, HRMS, HSQC NMR) mean that replacing this compound with a non-specific N-nitroso standard can compromise method validation, detection limits, and adherence to FDA/EMA safety thresholds .

Direct Comparative Evidence for 5-Amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one Selection


Regulatory Compliance: Meeting Multijurisdictional Pharmacopoeial Standards vs. Non-Pharmacopoeial Nitrosamine Standards

This compound meets the stringent regulatory standards of USP, EMA, JP, and BP simultaneously, a comprehensive compliance profile not universally provided by alternative N-nitroso reference standards [1]. For instance, N-Nitroso Ritonavir and Pramipexole Nitroso Impurity 3 are also highly characterized, but their compliance scope may be limited to specific pharmacopoeial requirements [2][3]. The explicit mention of multi-jurisdictional compliance (USP, EMA, JP, BP) for this compound provides procurement value by ensuring audit readiness across multiple regulatory agencies, reducing the need for separate standards.

Nitrosamine Impurity Testing Pharmaceutical Quality Control Regulatory Compliance

Analytical Characterization Depth: HRMS and HSQC NMR Confirmation vs. Standard MS/NMR Only

This compound's characterization includes high-resolution mass spectrometry (HRMS) and HSQC NMR, as confirmed by the USP Nitrosamines Exchange, where the use of such techniques is emphasized for ensuring the validity of the reference standard quantification . This contrasts with many generic nitrosamine impurity standards that may rely solely on nominal mass MS and 1D NMR, which are insufficient for differentiating closely related N-nitroso species . The USP discussion explicitly states that 'simple NMR or MS spectra are not enough and more specific techniques are necessary (like HRMS, HSQC NMR etc.)' for valid quantification .

Nitrosamine Reference Material Characterization Method Validation Analytical Quality Control

Thiazolopyrimidine Core Specificity: Distinguishing from Non-Thiazole N-Nitroso Reference Standards

Unlike common nitrosamine reference standards such as NDMA, NDEA, or N-Nitroso Ritonavir, which are aliphatic or simple heterocyclic N-nitroso compounds, this compound contains a fused thiazolo[3,2-a]pyrimidin-7-one core [1][2]. This structural specificity is critical for methods targeting NDSRIs derived from thiazolopyrimidine-containing APIs. The thiazolopyrimidine scaffold is present in various pharmacologically active molecules (e.g., anti-HIV, adenosine A3 antagonists) [2], making this standard highly relevant for method development and validation for these specific API classes, whereas general nitrosamine standards would require additional orthogonal testing.

Nitrosamine Drug Substance-Related Impurities NDSRI Analysis Structural Specificity

Purity Certification: Consistent ≥95% vs. Variable Purity of Alternative Research-Grade Compounds

This compound is supplied with a minimum purity specification of 95% [1]. In contrast, many research-grade thiazolo[3,2-a]pyrimidine derivatives synthesized for biological screening are often used without rigorous purity certification, potentially introducing impurities that interfere with trace-level nitrosamine quantification where acceptable intakes are as low as 26.5 ng/day (EMA: 18 ng/day) . The certified purity directly enables accurate calibration and quantification at these stringent limits, a requirement not typically met by non-certified thiazolopyrimidine derivatives.

Nitrosamine Standard Purity Reference Material Quality Quantification Accuracy

Application-Specific Design for ANDA/NDA Submission vs. General Bioactivity Screening Use

This compound is explicitly designed and qualified for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1]. In contrast, the majority of thiazolo[3,2-a]pyrimidine derivatives described in the literature are synthesized for bioactivity screening (e.g., antimicrobial, anticancer, anti-HIV) [2][3] and lack the necessary documentation and characterization for regulatory impurity analysis. This direct applicability to regulatory submission provides a clear differentiation for pharmaceutical QC laboratories.

Nitrosamine Method Validation ANDA/NDA Submission Pharmaceutical Impurity Analysis

Limited Availability and Scarcity of the Compound: Procuring from Certified Sources

The compound is notably scarce in the general chemical marketplace, with one major vendor, CymitQuimica, listing it as 'Discontinued' . This scarcity elevates the procurement value of certified in-stock sources like Veeprho. Unlike more common N-nitroso standards, custom synthesis of this specific thiazolo[3,2-a]pyrimidine N-nitroso derivative is complicated by the low nucleophilicity of the targeted nitrogen, making nitrosation 'very difficult, nearly impossible' under realistic conditions, as noted by USP experts . This de facto exclusivity means that in-stock certified sources provide a unique procurement advantage over attempting to custom synthesize or substitute with a similar compound.

Supply Chain Reference Standard Procurement Custom Synthesis Alternative

Optimal Application Scenarios for 5-Amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one Procurement


Pharmaceutical Quality Control for NDSRI Method Development and Validation Targeting Thiazolopyrimidine APIs

This compound serves as the definitive reference standard for developing and validating LC-MS/MS or GC-MS/MS methods to detect and quantify thiazolopyrimidine-derived NDSRIs in API or drug product batches. Its certified purity (≥95%) and multi-jurisdictional regulatory compliance (USP, EMA, JP, BP) support ANDA and NDA submissions where these specific impurities are identified [1].

Regulatory Nitrosamine Risk Assessment for Thiazolo[3,2-a]pyrimidine-Containing Pharmaceuticals

The compound is uniquely positioned for confirmatory testing and risk assessment of nitrosamine impurities in pharmaceuticals containing a thiazolo[3,2-a]pyrimidine core, such as adenosine A3 receptor antagonists or anti-HIV agents. Its HRMS and HSQC NMR characterization ensures unambiguous identification, a prerequisite for regulatory acceptance .

Research on Structure-Activity Relationships of N-Nitroso Thiazolopyrimidines in Toxicology Studies

In toxicology research, the compound can serve as a model N-nitroso thiazolopyrimidine for studying the genotoxic or carcinogenic potential of this structural class within the ICH M7 'cohort of concern' framework. Its certified purity and structural uniqueness relative to aliphatic nitrosamines make it a valuable standard for comparative toxicology .

Quote Request

Request a Quote for 5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.